3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-12-20(26-3)19(25-2)11-14(18)8-9-16(22)15-10-13-6-4-5-7-17(13)27-21(15)23/h4-12H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUMORVNVBMKT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 2H-chromen-2-one with 3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to specific receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing the production of pro-inflammatory mediators and reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4,5- vs. 3,4,5-Trimethoxy Substitution
The position of methoxy groups on the phenyl ring significantly impacts bioactivity. For example:
- 3-(3,4,5-Trimethoxyphenyl)-2H-chromen-2-one (): This coumarin derivative, synthesized in 35% yield, shares the coumarin core but lacks the propenoyl linker. Its 3,4,5-trimethoxy substitution confers distinct NMR and mass spectral profiles compared to the 2,4,5-trimethoxy analog. Biological studies on similar 3,4,5-trimethoxy compounds (e.g., TMCA derivatives) show acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.18 µM), suggesting the trimethoxy pattern enhances enzyme binding .
- (2E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one (): A chalcone derivative with 3,4,5-trimethoxy substitution, this compound exhibits a molecular weight of 314.33 Da and an InChIKey reflecting its planar structure.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₁H₁₈O₆.
Chalcone vs. Coumarin-Chalcone Hybrids
The propenoyl linker in the target compound introduces chalcone-like properties, which are associated with anti-inflammatory and antiparasitic activities:
- Coumarin-chalcone hybrids (e.g., 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, ): These hybrids combine coumarin’s metabolic stability with chalcone’s reactivity. The 3,4,5-trimethoxy analog demonstrated moderate antiplasmodial activity (EC₅₀ = 15–18 µM), suggesting the target compound’s 2,4,5-substitution may alter potency or selectivity .
- (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (–6): A chalcone with the same 2,4,5-trimethoxy group, this compound forms hydrogen-bonded supramolecular sheets in its crystal structure. Such interactions may enhance solubility or stability compared to coumarin hybrids .
Bioactivity of Related Propenoyl Derivatives
- Piperlongumine (–19): A bioactive alkaloid with a (2E)-3-(3,4,5-trimethoxyphenyl)propenoyl group linked to a dihydropyridinone ring. It exhibits anti-cancer (via ROS induction) and anti-inflammatory effects, highlighting the propenoyl group’s role in mediating redox activity. The target compound’s coumarin core may confer additional antioxidant properties .
- Asarone derivatives (–8): Compounds like 3-(2,4,5-trimethoxyphenyl)-(2E)-2-propen-1-ol showed cytotoxicity in microglial cells, emphasizing that minor structural changes (e.g., hydroxyl vs. carbonyl groups) can drastically alter safety profiles .
Biological Activity
3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, a derivative of chromen-2-one, has garnered attention for its potential biological activities. This compound features a complex structure characterized by a chromenone core and a prop-2-enoyl substituent attached to a trimethoxyphenyl group. Its unique chemical properties suggest various applications in medicinal chemistry, particularly in the fields of neuropharmacology and oncology.
The primary target of this compound is GABA transferase , which plays a crucial role in the GABA neurotransmission pathway. By binding to this enzyme, the compound influences inhibitory signaling in the nervous system, leading to potential anticonvulsant and sedative effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures can inhibit β-tubulin polymerization and induce apoptosis in HepG2 liver cancer cells . The IC50 values for these compounds ranged from 1.38 to 3.21 μM, indicating potent activity against hepatocellular carcinoma .
Neuropharmacological Effects
The interaction with GABA transferase suggests that this compound may also possess neuropharmacological properties. Its sedative effects could be beneficial for treating conditions associated with excessive neuronal excitability. Studies have shown that compounds targeting GABA pathways can reduce seizure activity and promote relaxation.
Case Studies
Biochemical Pathways
The biological activity of this compound can be attributed to its influence on several biochemical pathways:
- GABAergic Pathway : Modulation of GABA neurotransmission leading to sedative effects.
- Apoptotic Pathway : Induction of apoptosis in cancer cells via mitochondrial membrane potential disruption and caspase activation.
- Tubulin Dynamics : Inhibition of tubulin polymerization affecting cell cycle progression and proliferation.
Q & A
Q. What synthetic methodologies are commonly employed for 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation between a coumarin-derived aldehyde and a trimethoxyphenyl ketone. Optimal conditions involve base catalysis (e.g., NaOH in ethanol) under reflux (70–80°C) for 6–8 hours, monitored by TLC. Purification typically uses recrystallization in ethanol/water (3:1 v/v), yielding crystals suitable for X-ray diffraction. Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to ketone) improves yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key techniques include:
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and α,β-unsaturated carbonyl (δ 6.3–7.5 ppm for protons, δ 160–180 ppm for carbons) groups.
- IR spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and conjugated enone systems (~1600 cm⁻¹).
- Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., torsion angles between coumarin and aryl moieties) with R-factor < 0.06 for high precision .
Advanced Research Questions
Q. How can contradictions in crystallographic data between structurally similar derivatives be resolved?
Discrepancies in unit cell parameters (e.g., : Triclinic vs. : Orthorhombic systems) arise from substituent positioning. Address this by:
- Performing Hirshfeld surface analysis to compare intermolecular interactions.
- Calculating torsion angles (e.g., C8–C9–C10–O2 in : 121.0°) to assess conformational flexibility.
- Screening for polymorphs via solvent-mediated recrystallization (e.g., DMSO vs. methanol) .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in biological assays?
- Analog synthesis : Vary methoxy group positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy) to probe electronic effects.
- Biological testing : Use standardized protocols for cytotoxicity (MTT assay) or enzyme inhibition (IC50 determination).
- Multivariate analysis : Correlate substituent Hammett σ values with bioactivity using partial least squares (PLS) regression .
Q. How should stability studies under physiological conditions be designed to assess degradation pathways?
- Forced degradation : Incubate in pH 1–13 buffers (37°C, 72 hours) with HPLC monitoring (λ = 254 nm).
- Degradant identification : Use LC-MS (ESI+) to detect hydrolysis products (e.g., coumarin acid derivatives).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life (t90) at 25°C .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this hydrophobic compound?
- Use gradient column chromatography (hexane:ethyl acetate, 8:1 to 1:1) with silica gel (200–300 mesh).
- Employ size-exclusion chromatography (Sephadex LH-20) for final polishing.
- Confirm purity via HPLC (C18 column, acetonitrile/water, 70:30) with >98% area under the curve .
Q. How can computational methods complement experimental data for this compound?
- Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and compare with X-ray data.
- Simulate UV-Vis spectra (TD-DFT) to validate λmax shifts caused by methoxy substitution.
- Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes .
Data Interpretation Guidelines
Q. How should researchers analyze conflicting bioactivity data across structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
